molecular formula C6H7N3O3 B8760843 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde

2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde

Cat. No.: B8760843
M. Wt: 169.14 g/mol
InChI Key: VMQIQVQPOCEYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde typically involves the condensation of glyoxal, ammonia, and acetaldehyde, followed by nitration to introduce the nitro group. . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and sulfuric acid. The process is optimized to ensure high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to minimize side reactions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidation products include various carboxylic acids and aldehydes.

    Reduction: Reduction typically yields amino derivatives.

    Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets DNA and other macromolecules, causing damage and ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A widely used nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar applications.

    Ornidazole: Used for the treatment of protozoal infections.

Uniqueness

2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for additional chemical modifications, making it a versatile intermediate for the synthesis of various derivatives .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetaldehyde

InChI

InChI=1S/C6H7N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h3-4H,2H2,1H3

InChI Key

VMQIQVQPOCEYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 160 ml of CH2Cl2 was added dropwise 2 ml (22 mmol) of oxalyl chloride under nitrogen gas. The solution was cooled to -50° C. and 17 ml (240 mmol) of Me2SO was added dropwise to the stirred solution. About 20 min later, 3.42 g (20 mmol) of metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole] dissolved in 15 ml of Me2SO was added After 20 min of additional stirring, 33 ml (240 mmol) of triethylamine was added. The reaction mixture was stirred for another 10 min and then allowed to warm to room temperature. The mixture was diluted with 400 ml of ethyl acetate and washed 4 times with water, first with 100 ml and then 3 times with 50 ml. The 250 ml water volume was extracted 3 times with 250 ml of ethyl acetate and the ethyl acetate was added to the CH2Cl2. The mixture was washed with 100 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered, and concentrated to dryness in a rotary evaporator. The resulting crude residue was purified by flash silica gel chromatography to give the pure desired aldehyde (2-methyl-5-nitroimidazol-1-yl-acetaldehyde).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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